Synthetic Utility: Accessing High-Value 3-Alkyl-buten-1-als via Catalytic Dehydrogenation
The oxidative dehydrogenation of 3-phenyl-3-buten-1-ol to its corresponding aldehyde (3-phenyl-3-buten-1-al) is a key industrial transformation. The BASF patent US4165342 establishes that 3-alkyl-buten-1-ols, inclusive of the 3-phenyl derivative, are preferred substrates for this process over other unsaturated alcohols due to the stability of the conjugated enal product. The patent specifies that the reaction proceeds with high conversion at temperatures ranging from 320° to 650°C in the presence of a layered silver catalyst [1]. This provides a direct, quantifiable route to an aldehyde that is a crucial intermediate for dyes, pharmaceuticals, and pesticides, a pathway not viable with the saturated 3-phenyl-1-butanol.
| Evidence Dimension | Suitability for oxidative dehydrogenation to a conjugated enal |
|---|---|
| Target Compound Data | Reactant for oxidative dehydrogenation to 3-phenyl-3-buten-1-al; reaction temperature 320–650 °C |
| Comparator Or Baseline | 3-Phenyl-1-butanol (CAS 2722-36-3) and other saturated alcohols; no conjugated alkene present for the formation of a stable enal |
| Quantified Difference | Qualitative difference in product utility (conjugated aldehyde vs. non-conjugated aldehyde) |
| Conditions | Oxidative dehydrogenation over a layered silver catalyst, as described in US Patent 4,165,342. |
Why This Matters
This specific chemical transformation is a primary driver for industrial procurement, as the resulting aldehyde is a high-value intermediate, a function for which the saturated analog is a non-viable substitute.
- [1] BASF Aktiengesellschaft. (1979). Preparation of 3-alkyl-buten-1-als (U.S. Patent No. 4,165,342). U.S. Patent and Trademark Office. View Source
